molecular formula C13H23Cl2N3 B2809235 4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride CAS No. 2460754-68-9

4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride

Cat. No.: B2809235
CAS No.: 2460754-68-9
M. Wt: 292.25
InChI Key: SMCPKINZWCBJJF-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride is a compound that features a piperidine and pyrimidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Common synthetic methods include:

    Cyclization Reactions: Using precursors that contain the necessary functional groups to form the piperidine ring.

    Substitution Reactions: Introducing the pyrimidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processes: Where the reactions are carried out in a stepwise manner.

    Continuous Flow Processes: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a piperidinone.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

    Piperidinone Derivatives: From oxidation reactions.

    Dihydropyrimidine Derivatives: From reduction reactions.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-9(2)12-8-10(3)15-13(16-12)11-4-6-14-7-5-11;;/h8-9,11,14H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCPKINZWCBJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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